Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate
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Overview
Description
Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.3 . This compound is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate typically involves the reaction of 2-aminophenol with butyl bromide to form 2-butyl-1,3-benzoxazole. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, using reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH)
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted esters
Scientific Research Applications
Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anti-cancer activities .
Comparison with Similar Compounds
Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate can be compared with other benzoxazole derivatives to highlight its uniqueness. Similar compounds include:
- Methyl 2-(2-ethyl-1,3-benzoxazol-5-yl)acetate
- Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate
- Methyl 2-(2-isopropyl-1,3-benzoxazol-5-yl)acetate
Uniqueness: The presence of the butyl group in this compound imparts distinct chemical and biological properties compared to its ethyl, propyl, and isopropyl analogs. This structural variation can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity .
Properties
IUPAC Name |
methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-4-5-13-15-11-8-10(9-14(16)17-2)6-7-12(11)18-13/h6-8H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPSOBOVABQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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